molecular formula C17H12N2O3S B5655721 3-[3-nitro-5-(phenylthio)phenoxy]pyridine

3-[3-nitro-5-(phenylthio)phenoxy]pyridine

Cat. No. B5655721
M. Wt: 324.4 g/mol
InChI Key: LEPJHXVPKZESOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[3-nitro-5-(phenylthio)phenoxy]pyridine and related compounds often involves multi-step chemical processes. For example, Kobayashi et al. (2009) described a four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization to yield arylthieno[2,3-b]pyridines, which may share synthetic pathways or intermediates with the target compound (Kobayashi et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-nitro-5-(phenylthio)phenoxy]pyridine has been elucidated using techniques such as X-ray diffraction. For instance, the crystal and molecular structures of related nitrophenyl and pyridine derivatives have been detailed, providing insights into the arrangement of atoms and the spatial configuration important for understanding the reactivity and properties of the target molecule (Lysov et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving nitro-substituted pyridines can include nitration, reduction, and cyclization processes. Szabó and Gronowitz (1993) investigated the nitration of dithieno[3,2-b:3',2'-d]pyridine, which provides a glimpse into the reactivity of nitro groups in pyridine derivatives. Such reactions are crucial for functionalizing the pyridine ring and can influence the chemical behavior of the compound (Szabó & Gronowitz, 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are pivotal for the practical applications of chemical compounds. Though specific data for 3-[3-nitro-5-(phenylthio)phenoxy]pyridine is scarce, related research on polyimides derived from pyridine-containing diamines by Huang et al. (2017) indicates that such compounds exhibit good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, suggesting similar properties could be expected (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-[3-nitro-5-(phenylthio)phenoxy]pyridine can be inferred from studies on similar compounds. For example, Fersing et al. (2019) explored the antiparasitic activity of 3-nitroimidazo[1,2-a]pyridine derivatives, highlighting the role of nitro groups in bioactivity. This suggests that the nitro and phenylthio substituents in our target compound may confer unique reactivities and biological activities (Fersing et al., 2019).

properties

IUPAC Name

3-(3-nitro-5-phenylsulfanylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-19(21)13-9-15(22-14-5-4-8-18-12-14)11-17(10-13)23-16-6-2-1-3-7-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPJHXVPKZESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine

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